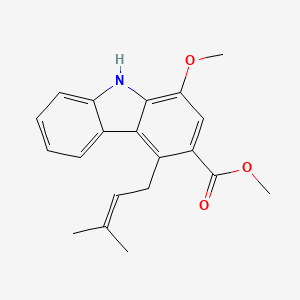

(4S,5S)-(+)-Germacrone 4,5-epoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

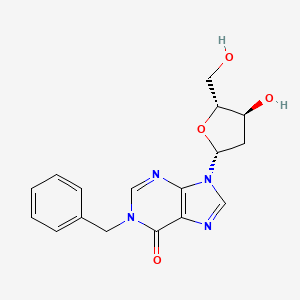

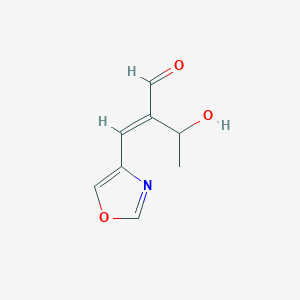

(4S,5S)-(+)-Germacrone 4,5-epoxide is a sesquiterpenoid.

Scientific Research Applications

Stereostructure and Chemical Properties

(4S, 5S)-(+)-Germacrone 4, 5-epoxide has been identified as a significant constituent in Zedoariae Rhizoma, cultivated in Yakushima Island, Japan. The stereostructure of this compound was determined through spectral analysis, X-ray analysis, and CD spectra. It is considered a biogenetically key compound for various germacrane-sesquiterpenoids in zedoary (Yoshihara et al., 1984).

Chemical Transformations and Derivatives

Transannular Cyclization:

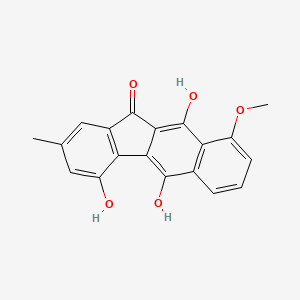

- (4S,5S)-Germacrone 4,5-epoxide undergoes transannular cyclization under basic conditions, producing isomers and eudesmane-type derivatives. This reaction has shown the formation of new compounds with structures determined by HR-MS and NMR spectroscopic data (Kuroyanagi et al., 2014).

- The compound also cyclizes into various guaiane and secoguaiane-type sesquiterpenes in Curcuma aromatica plants, with the cyclization initiated by protonation at an epoxide oxygen atom (Kuroyanagi et al., 2012).

Biotransformation:

- Enzyme-catalyzed cyclizations towards substituted guaianes and eudesmanes were observed in the biotransformation of germacrone epoxides by fresh chicory root (Cichorium intybus) (Piet et al., 1995).

Chemical Conversion:

- The chemical conversion of (4S, 5S)-(+)-germacrone 4, 5-epoxide results in the production of guaiane-sesquiterpenoids and eudesmane-sesquiterpenoid as major reaction products. This conversion plays a pivotal role in understanding the biogenetic pathways of various sesquiterpenoids in Zedoariae Rhizoma (Yoshihara et al., 1986).

Analytical Studies and Quality Assessment

- Quantitative Analysis and Discrimination:

- GC-MS and HPLC methods have been developed for quantifying components including (4S,5S)-germacrone-4,5-epoxide in Curcuma wenyujin. These methods were applied to distinguish between steamed and non-steamed rhizomes of Curcuma wenyujin, and (4S,5S)-germacrone-4,5-epoxide was identified as a crucial component for discrimination (An et al., 2014).

- Another study used HPLC to determine multiple sesquiterpenes in Curcuma wenyujin, showcasing the application of relative response factors (RRFs) for quantification, highlighting the significance of (4S,5S)-(+)-germacrone-4,5-epoxide in quality assessment of herbal medicines (Jing-Jing Zhu et al., 2013).

properties

Product Name |

(4S,5S)-(+)-Germacrone 4,5-epoxide |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

(1S,6Z,10S)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one |

InChI |

InChI=1S/C15H22O2/c1-10(2)12-9-14-15(4,17-14)7-5-6-11(3)8-13(12)16/h6,14H,5,7-9H2,1-4H3/b11-6-/t14-,15-/m0/s1 |

InChI Key |

DWGVRYKQVZGSIB-ZRDDCUNGSA-N |

Isomeric SMILES |

C/C/1=C/CC[C@]2([C@@H](O2)CC(=C(C)C)C(=O)C1)C |

Canonical SMILES |

CC1=CCCC2(C(O2)CC(=C(C)C)C(=O)C1)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-1H-pyrazolo[1,5-b]isoquinolin-9-one](/img/structure/B1254600.png)

![1-Benzyl-3-propyl-1h,3h-pyrido[2,1-f]purine-2,4-dione](/img/structure/B1254608.png)